

Parathion-ethyl D10: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Parathion-ethyl D10

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An In-depth Exploration of the Chemical Properties, Synthesis, and Analytical Applications of a Key Isotopic Standard

Introduction

Parathion-ethyl D10, the deuterated analog of the organophosphate insecticide Parathion-ethyl, serves as an indispensable tool in modern analytical and metabolic research. Its isotopic labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry. This guide offers a detailed examination of the chemical and physical properties of **Parathion-ethyl D10**, alongside practical insights into its synthesis, analytical applications, metabolic fate, and safety considerations. Tailored for researchers, scientists, and professionals in drug development and environmental analysis, this document provides the foundational knowledge necessary for the effective and safe utilization of this critical reference material.

Physicochemical Properties

Parathion-ethyl D10 shares nearly identical physical and chemical properties with its non-deuterated counterpart, with the primary distinction being its increased molecular weight due to the presence of ten deuterium atoms. This mass difference is the cornerstone of its utility in analytical chemistry.

Chemical Identity and Structure

- IUPAC Name: (4-nitrophenoxy)-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene- λ^5 -phosphane[1]
- CAS Number: 350820-04-1[1]
- Molecular Formula: C₁₀H₄D₁₀NO₅PS
- Synonyms: O,O-Diethyl-d10 O-(4-nitrophenyl) phosphorothioate, Parathion-D10

The molecular structure consists of a p-nitrophenyl group attached to a phosphorothioate core, which is further esterified with two deuterated ethoxy groups.

Physical and Chemical Data

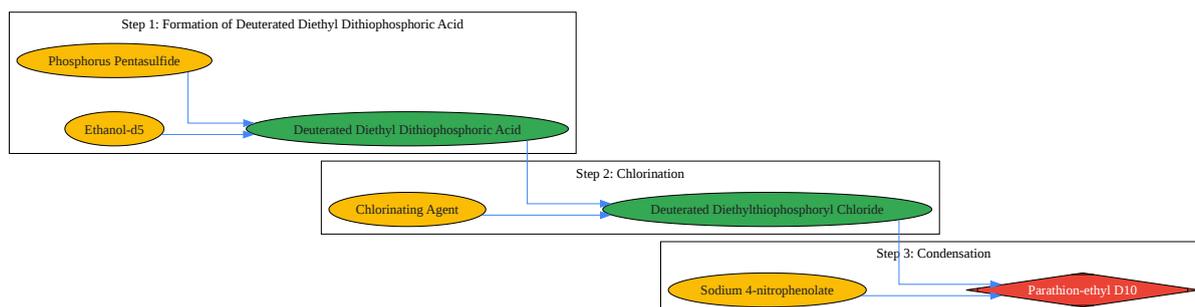
A summary of the key physicochemical properties of **Parathion-ethyl D10** is presented in the table below. Data for the non-deuterated Parathion-ethyl is included for comparison, as the properties are expected to be very similar.

Property	Value (Parathion-ethyl D10)	Value (Parathion-ethyl)	Reference
Molecular Weight	301.32 g/mol	291.26 g/mol	[1]
Exact Mass	301.09579818 Da	291.03303072 Da	[1]
Physical State	Not specified, typically supplied as a neat solid or in solution	Pale yellow to brown liquid	[2]
Melting Point	Not specified	6 °C	[2]
Boiling Point	Not specified	375 °C	
Water Solubility	Not specified	24 mg/L at 25 °C	[2]
LogP	3.8	3.83	[1]
Flash Point	120 °C (closed cup)	120 °C	

Synthesis of Parathion-ethyl D10

The synthesis of **Parathion-ethyl D10** involves the incorporation of deuterium into the ethyl groups. While specific detailed protocols for the D10 variant are proprietary to commercial suppliers, the general synthetic route for organophosphate pesticides can be adapted using deuterated starting materials. The synthesis of non-deuterated Parathion-ethyl is a two-step process.[3] A plausible pathway for the synthesis of **Parathion-ethyl D10** would involve the use of deuterated ethanol (ethanol-d6 or a mixture of deuterated isotopologues).

A general, illustrative synthesis workflow is provided below.



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Caption: Illustrative synthesis workflow for **Parathion-ethyl D10**.

Analytical Characterization

The precise characterization of **Parathion-ethyl D10** is crucial for its use as an analytical standard. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the

primary techniques employed.

Mass Spectrometry

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method for the analysis of Parathion-ethyl and its deuterated analog. Under electron ionization (EI), the molecule undergoes characteristic fragmentation. While a specific mass spectrum for **Parathion-ethyl D10** is not publicly available, the fragmentation pattern can be predicted based on the known fragmentation of Parathion-ethyl. The molecular ion peak for **Parathion-ethyl D10** would be observed at m/z 301. Key fragment ions would be shifted by +10, +5, or other values depending on the number of deuterium atoms retained in the fragment.

Predicted Key Fragment Ions for **Parathion-ethyl D10** (EI-MS):

m/z (Parathion-ethyl)	m/z (Predicted for Parathion-ethyl D10)	Fragment Identity
291	301	$[M]^+$
263	273	$[M - C_2H_4]^+$
155	160	$[(C_2D_5O)_2PS]^+$
139	139	$[O_2NC_6H_4O]^+$
127	132	$[(C_2D_5O)_2P]^+$
109	109	$[O_2NC_6H_4]^+$

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. For **Parathion-ethyl D10**, 1H NMR and ^{31}P NMR are particularly informative.

- 1H NMR: The 1H NMR spectrum of **Parathion-ethyl D10** will be significantly simpler than that of its non-deuterated counterpart due to the substitution of protons with deuterium on the ethyl groups. The aromatic protons on the p-nitrophenyl ring will be observable. The characteristic signals for the ethyl protons (a quartet and a triplet in Parathion-ethyl) will be

absent. The aromatic region would show two doublets corresponding to the protons on the nitrophenyl ring.[2]

- ^{31}P NMR: The ^{31}P NMR spectrum is expected to show a single resonance, with its chemical shift being very similar to that of Parathion-ethyl. The coupling to the deuterated ethyl groups will likely not be resolved, resulting in a sharp singlet.

Applications in Research and Analysis

The primary application of **Parathion-ethyl D10** is as an internal standard for the quantification of Parathion-ethyl in various matrices, including environmental and biological samples. Its use is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of analytical data.

Experimental Protocol: Quantification of Parathion-ethyl in a Food Matrix using GC-MS/MS with Parathion-ethyl D10 as an Internal Standard

This protocol provides a general framework for the analysis of Parathion-ethyl in a representative food matrix, such as a fruit or vegetable extract.

1. Sample Preparation (QuEChERS Method)

- Homogenize 10-15 g of the food sample.
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Spike the sample with a known amount of **Parathion-ethyl D10** internal standard solution.
- Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
- Shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.

- Take an aliquot of the supernatant (acetonitrile layer).
- Perform dispersive solid-phase extraction (d-SPE) cleanup by adding the supernatant to a tube containing cleanup sorbents (e.g., PSA, C18, magnesium sulfate).
- Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
- The final supernatant is ready for GC-MS/MS analysis.

2. GC-MS/MS Analysis

- Gas Chromatograph (GC) Conditions:
 - Column: A suitable capillary column for pesticide analysis (e.g., HP-5ms).
 - Injection Volume: 1 μ L.
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 70 °C, hold for 1 minute, ramp to 280 °C at 25 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Parathion-ethyl: Monitor at least two transitions (e.g., m/z 291 \rightarrow 109, m/z 291 \rightarrow 155).
 - **Parathion-ethyl D10**: Monitor at least one transition (e.g., m/z 301 \rightarrow 109 or m/z 301 \rightarrow 160).

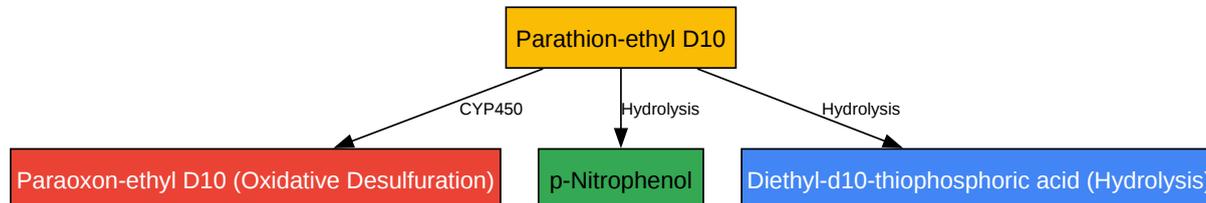
3. Data Analysis

- Construct a calibration curve by plotting the ratio of the peak area of the Parathion-ethyl MRM transition to the peak area of the **Parathion-ethyl D10** MRM transition against the concentration of Parathion-ethyl standards.
- Quantify the amount of Parathion-ethyl in the sample by using the calibration curve.

Caption: Workflow for the quantitative analysis of Parathion-ethyl.

Metabolic Fate

Parathion-ethyl is metabolized in vivo primarily by cytochrome P450 enzymes in the liver. The major metabolic pathways are oxidative desulfuration to its more toxic oxygen analog, paraoxon, and hydrolysis to p-nitrophenol and diethylthiophosphoric acid.[4] The metabolic fate of **Parathion-ethyl D10** is expected to follow the same pathways. The deuterated metabolites can be used as standards in metabolic studies to trace the biotransformation of the parent compound.



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Caption: Major metabolic pathways of **Parathion-ethyl D10**.

Safety and Handling

Parathion-ethyl D10 is a highly toxic compound and should be handled with extreme caution in a laboratory setting equipped for handling hazardous materials.

Hazard Classification

Parathion-ethyl D10 is classified as:

- Acute Toxicity, Oral (Category 1): Fatal if swallowed.[1]
- Acute Toxicity, Dermal (Category 1): Fatal in contact with skin.
- Acute Toxicity, Inhalation (Category 1): Fatal if inhaled.[1]
- Specific Target Organ Toxicity (Repeated Exposure) (Category 1): Causes damage to organs through prolonged or repeated exposure.[1]
- Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life. [1]
- Hazardous to the Aquatic Environment, Long-term Hazard (Category 1): Very toxic to aquatic life with long lasting effects.[1]

Safe Handling and Disposal

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. Work in a well-ventilated fume hood.
- Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is 2-8°C.
- Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

Parathion-ethyl D10 is a vital tool for researchers in analytical chemistry, toxicology, and environmental science. Its well-defined chemical properties and distinct mass make it an excellent internal standard for the accurate quantification of Parathion-ethyl. A thorough understanding of its synthesis, analytical characteristics, metabolic fate, and safety precautions, as outlined in this guide, is essential for its effective and responsible use in a research setting.

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- To cite this document: BenchChem. [Parathion-ethyl D10: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b566265#parathion-ethyl-d10-chemical-properties>]

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